4-Bromo-2,6-difluoroanisole
Overview
Description
"4-Bromo-2,6-difluoroanisole" is a compound that belongs to the class of organic compounds known as halogenated anisoles. These are anisoles (methoxybenzenes) that carry one or more halogen atoms on the benzene ring. The presence of bromine and fluorine atoms in specific positions on the benzene ring can significantly affect the compound's reactivity, physical, and chemical properties.
Synthesis Analysis
The synthesis of halogenated anisoles, including compounds similar to "4-Bromo-2,6-difluoroanisole," often involves bromination or fluorination reactions. Continuous, homogeneous, and rapid synthesis techniques in a modular microreaction system have been developed for similar compounds, offering high selectivity and control over byproducts with very short residence times and mild reaction temperatures (Xie et al., 2020).
Molecular Structure Analysis
The molecular structure and conformation of related fluoranisoles have been studied using gas electron diffraction and quantum chemical methods. For example, 4-fluoroanisole and 3,4-difluoroanisole studies have shown single and planar conformers, respectively, providing insight into the effects of fluorination on molecular geometry (Giricheva et al., 2004).
Chemical Reactions and Properties
Research on bromonium ions and their reactions with acceptor olefins sheds light on the types of chemical reactions that brominated compounds, similar to "4-Bromo-2,6-difluoroanisole," might undergo. These studies illustrate the potential for diverse and complex reactivity patterns, including nucleophilic attack mechanisms (Neverov et al., 2003).
Physical Properties Analysis
The effect of fluorination on the conformation of compounds similar to "4-Bromo-2,6-difluoroanisole" has been explored. For instance, the geometric structure and conformation of 2,6-difluoroanisole were determined using gas electron diffraction and quantum chemical calculations, revealing insights into the orientation of methoxy groups and the influence of halogenation on physical properties (Zarembo et al., 2006).
Chemical Properties Analysis
Studies on related brominated and fluorinated compounds provide valuable information on chemical properties such as electrophilic reactivity, synthesis of biologically active intermediates, and interaction with other chemical entities. These insights can be extrapolated to understand the reactivity and chemical behavior of "4-Bromo-2,6-difluoroanisole" (Martin et al., 1995).
Scientific Research Applications
Organic Photovoltaic Devices : Liu et al. (2012) demonstrated that 4-bromoanisole effectively controls phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT, improving morphology in polymer-polymer blends (Liu et al., 2012).
Photoaffinity Labeling Reagents : Casado et al. (1995) identified that 2,6-difluoro-4-nitroanisole can be used as improved biochemical photoprobes, particularly useful for proteins with good nucleophiles (Casado et al., 1995).
DNA Binding Agents : Demircioğlu et al. (2019) reported that a synthesized compound related to 4-Bromo-2,6-difluoroanisole shows potential as a DNA binding agent, useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).
Synthesis of CF3-Bearing Azaheterocycles : Usachev et al. (2021) developed a method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones, vital for constructing biologically important CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles (Usachev et al., 2021).
Production of Black Fluorane Dye : Xie et al. (2020) achieved 99.5% conversion of 4-bromo-3-methylanisole, a related compound, in a microreaction system. This process is significant for producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).
Nephrotoxicity Studies : Hong et al. (2000) found that 3,5-dihaloanilines, similar to 4-Bromo-2,6-difluoroanisole, are more potent nephrotoxicants in vitro than 4-haloaniline isomers. Bromo and iodo substitutions enhance the nephrotoxic potential of aniline (Hong et al., 2000).
Synthesis of Diformyl-Trifluoromethylphenol : Leroy et al. (1988) presented a method to synthesize 2,6-diformyl-4-trifluoromethylphenol, highlighting the importance of bromoanisole derivatives in complex syntheses (Leroy et al., 1988).
Molecular Conformation Studies : Zarembo et al. (2006) analyzed the conformation of 2,6-difluoroanisole, providing insights into its molecular structure and interactions (Zarembo et al., 2006).
Safety And Hazards
“4-Bromo-2,6-difluoroanisole” is classified under the GHS07 hazard class1. The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H3351. This indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation4. The precautionary statements include P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection4.
Future Directions
The specific future directions for “4-Bromo-2,6-difluoroanisole” are not detailed in the search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!
properties
IUPAC Name |
5-bromo-1,3-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOQKISJPOWBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378339 | |
Record name | 4-Bromo-2,6-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluoroanisole | |
CAS RN |
104197-14-0 | |
Record name | 4-Bromo-2,6-difluoroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104197-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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